1,4-Cineol

Übersicht

Beschreibung

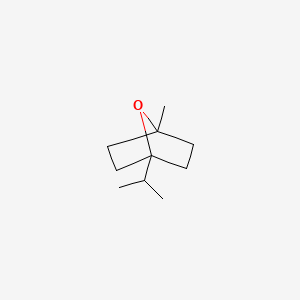

Isocineole, also known as 1,4-cineole, is a monoterpene compound with the molecular formula C10H18O. It is a colorless to pale yellow oily liquid with a camphor-like aroma and a cool, gentle flavor. Isocineole is naturally found in various plants, including Citrus chinensis and chrysanthemum . It is commonly used in the production of perfumes, flavors, and fragrances .

Wissenschaftliche Forschungsanwendungen

1,4-Cineol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene molekulare Ziele und Pfade. Es aktiviert thermosensible Rezeptoren wie TRPA1 und TRPM8, die an der Wahrnehmung von schädlicher Kälte und Temperaturänderungen beteiligt sind . Diese Aktivierung führt zur Modulation von Ionenkanälen und nachfolgenden physiologischen Reaktionen.

Wirkmechanismus

1,4-Cineole: A Comprehensive Review of its Mechanism of Action

1,4-Cineole, also known as eucalyptol, is a natural monoterpene that is present in eucalyptus oil . It has been found to have various biological activities, including anti-inflammatory and antimicrobial effects . This article aims to provide a comprehensive review of the mechanism of action of 1,4-Cineole.

Target of Action

1,4-Cineole has been found to interact with several targets in the human body. It activates both human Transient Receptor Potential Ankyrin 1 (TRPA1), a sensor of noxious cold, and human Transient Receptor Potential Melastatin 8 (TRPM8), a thermosensitive receptor . It also inhibits the growth of plants .

Mode of Action

1,4-Cineole interacts with its targets in various ways. It has been shown to inhibit the activity of Asparagine Synthetase, a key enzyme in Asparagine biosynthesis . It also inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor Alpha (TNFα), Interleukin-1β (IL-1β), and Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB), while upregulating anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10) .

Biochemical Pathways

1,4-Cineole affects several biochemical pathways. It has been found to inhibit the synthesis of DNA in the root apical meristem of plants, suggesting that it may interfere with the growth of other plant species . It also downregulates the expression of pro-inflammatory cytokines and upregulates the expression of anti-inflammatory cytokines, suggesting a role in the regulation of inflammatory responses .

Pharmacokinetics

It is known that 1,4-cineole is a colorless liquid that is insoluble in water but miscible with organic solvents

Result of Action

The action of 1,4-Cineole results in various molecular and cellular effects. It has been shown to inhibit the growth of plants and to regulate the expression of various cytokines, potentially affecting immune responses . It also inhibits DNA synthesis in the root apical meristem of plants .

Action Environment

The action of 1,4-Cineole can be influenced by various environmental factors. For example, it has been found to be attractive to males of various species of orchid bees, which gather the chemical to synthesize pheromones . This suggests that the presence of certain species could potentially influence the action of 1,4-Cineole in the environment.

Biochemische Analyse

Biochemical Properties

1,4-Cineole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, 1,4-Cineole activates human TRPA1, a sensor of noxious cold, and human TRPM8, a thermosensitive receptor . These interactions suggest that 1,4-Cineole can influence sensory perception and thermoregulation.

Cellular Effects

1,4-Cineole affects various types of cells and cellular processes. It has been observed to inhibit plant growth, indicating its potential impact on cellular metabolism . Additionally, 1,4-Cineole exhibits anti-inflammatory properties by inhibiting proinflammatory cytokine production in human lymphocytes and lipopolysaccharide-stimulated monocytes . This suggests that 1,4-Cineole can modulate immune responses and inflammation.

Molecular Mechanism

At the molecular level, 1,4-Cineole exerts its effects through several mechanisms. It binds to and activates TRPA1 and TRPM8 receptors, influencing sensory perception and thermoregulation . Additionally, 1,4-Cineole inhibits the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by modulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Cineole change over time. Studies have shown that 1,4-Cineole remains stable under various conditions, but its efficacy may decrease over prolonged exposure . Long-term studies indicate that 1,4-Cineole can maintain its anti-inflammatory properties, but its impact on cellular function may diminish over time .

Dosage Effects in Animal Models

The effects of 1,4-Cineole vary with different dosages in animal models. In mice, 1,4-Cineole has been shown to exhibit anxiolytic-like effects at doses of 100, 200, and 400 mg/kg . Higher doses may lead to increased immobility time in forced swimming and tail suspension tests, indicating potential depressive-like effects . 1,4-Cineole does not significantly affect motor coordination at these doses .

Metabolic Pathways

1,4-Cineole is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which converts it into hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to their excretion from the body . The metabolic pathways of 1,4-Cineole are crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 1,4-Cineole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of 1,4-Cineole within tissues is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich areas .

Subcellular Localization

1,4-Cineole’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm and can interact with various organelles . The presence of targeting signals or post-translational modifications may direct 1,4-Cineole to specific compartments, influencing its biological effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1,4-Cineol kann durch Dehydratisierung von α-Terpineol synthetisiert werden. Dieser Prozess beinhaltet die Entfernung von Wassermolekülen aus α-Terpineol, was zur Bildung von this compound führt .

Industrielle Produktionsmethoden: Kommerziell wird this compound durch Destillation von Eukalyptusöl gewonnen, gefolgt von einer Gefrierseparation . Dieses Verfahren stellt sicher, dass this compound von anderen in Eukalyptusöl vorhandenen Komponenten isoliert wird.

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone und Alkohole zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von gesättigten Kohlenwasserstoffen führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungsmittel wie Chlor und Brom werden häufig verwendet.

Hauptprodukte:

Oxidation: Bildung von Ketonen und Alkoholen.

Reduktion: Bildung von gesättigten Kohlenwasserstoffen.

Substitution: Bildung von halogenierten Derivaten.

Analyse Chemischer Reaktionen

Types of Reactions: Isocineole undergoes various chemical reactions, including:

Oxidation: Isocineole can be oxidized to form corresponding ketones and alcohols.

Reduction: Reduction of isocineole can lead to the formation of saturated hydrocarbons.

Substitution: Isocineole can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine are commonly used.

Major Products:

Oxidation: Formation of ketones and alcohols.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

1,4-Cineol ähnelt anderen Monoterpenen wie:

1,8-Cineol:

Limonen: Ein weiteres Monoterpen mit einem Zitrusaroma, aber es fehlt das in this compound vorhandene Sauerstoffatom.

Menthol: Ein Monoterpenalkohol mit einem minzigen Aroma, der sich in funktionellen Gruppen und Struktur unterscheidet.

Einzigartigkeit: Die einzigartige Kombination aus Kampfer-ähnlichem Aroma und kühlen Geschmack sowie die spezifische Molekülstruktur von this compound unterscheiden es von anderen ähnlichen Verbindungen .

Biologische Aktivität

1,4-Cineole, also known as eucalyptol, is a monoterpene oxide predominantly found in eucalyptus oil and other essential oils. It has garnered attention for its wide range of biological activities, including anti-inflammatory, analgesic, anxiolytic, and antimicrobial properties. This article synthesizes current research findings regarding the biological activity of 1,4-cineole, presenting data tables and case studies to illustrate its effects.

1,4-Cineole has a molecular formula of C₁₀H₁₈O and a molecular weight of 154.25 g/mol. Its structure features a bicyclic ether that contributes to its unique biological properties. The compound's mechanism of action is primarily linked to its ability to modulate neurotransmitter systems and influence inflammatory pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Boiling Point | 176 °C |

| Density | 0.926 g/cm³ |

Anxiolytic and Antidepressant Activities

Recent studies have demonstrated the anxiolytic and antidepressant potential of 1,4-cineole. In a study involving mice, various behavioral tests such as the light-dark box test (LDB) and the forced swimming test (FST) were employed to assess these effects.

Case Study: Anxiolytic Effects in Mice

Inhalation administration of 1,4-cineole resulted in significant increases in time spent in light areas during the LDB test, indicating reduced anxiety levels. The study reported that doses of 4 × 10⁻³ mg significantly increased time spent in light areas by up to 182% compared to control groups (p < 0.001) .

Table 2: Behavioral Effects of 1,4-Cineole in Mice

| Dose (mg) | Time Spent in Light Area (%) | Significance (p-value) |

|---|---|---|

| Control | Baseline | - |

| 4 × 10⁻⁴ | +60% | <0.001 |

| 4 × 10⁻³ | +182% | <0.001 |

Anti-Inflammatory and Mucolytic Properties

1,4-Cineole exhibits significant anti-inflammatory effects, particularly in respiratory conditions. A double-blind study involving patients with acute bronchitis revealed that treatment with cineole led to a notable reduction in cough frequency and overall symptom severity.

Case Study: Efficacy in Acute Bronchitis

In a clinical trial with 242 patients, those treated with cineole showed a significant improvement in the Bronchitis Sum Score after four days compared to the placebo group (p = 0.0383). The most pronounced effect was observed in the frequency of coughing fits (p = 0.0001) .

Table 3: Clinical Outcomes from Cineole Treatment

| Symptom | Placebo Improvement (Mean) | Cineole Improvement (Mean) | P-value |

|---|---|---|---|

| Intensity of Dyspnea | 0.42 | 0.44 | 0.8352 |

| Frequency of Coughing Fits | 0.64 | 1.18 | <0.0001 |

| Overall Bronchitis Sum Score | 2.91 | 3.55 | 0.0383 |

Antimicrobial Activity

The antimicrobial properties of 1,4-cineole have been explored against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for therapeutic applications in infections.

Table 4: Antimicrobial Efficacy of 1,4-Cineole

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1 mg/mL |

Eigenschaften

IUPAC Name |

1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFOTVCVTJUTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(O1)(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047396 | |

| Record name | 1,4-Cineole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a minty lime odor; [HSDB], Liquid, colourless mobile liquid; camphor like aroma | |

| Record name | 1,4-Epoxy-p-menthane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Cineole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-Cineole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173-174 °C, 65.00 °C. @ 16.00 mm Hg | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; SOL IN ALL PROPORTION IN ETHER, ALC, Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8997 @ 20 °C, 0.850-0.908 | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.93 [mmHg] | |

| Record name | 1,4-Epoxy-p-menthane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

470-67-7 | |

| Record name | 1,4-Cineole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Epoxy-p-menthane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cineole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CINEOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B55JTU839B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1 °C | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.